REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][c:7]1[c:8]([F:29])[c:9]([CH:15]([OH:16])[c:17]2[n:18]([CH3:19])[n:20][c:21](-[c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[n:28]2)[cH:10][c:11]([CH2:13][CH3:14])[cH:12]1)([CH3:30])[CH3:31].[C:50]([O:51][C:52]([N:53]([C:54]([O:55][C:56]([CH3:57])([CH3:58])[CH3:59])=[O:60])[c:61]1[c:62]2[c:63]([cH:64][c:65]([NH2:66])[cH:67][cH:68]2)[cH:69][cH:70][n:71]1)=[O:72])([CH3:73])([CH3:74])[CH3:75].[CH2:32]([N:33]([CH:34]([CH3:35])[CH3:36])[CH:37]([CH3:38])[CH3:39])[CH3:40].[CH3:41][S:42]([O:43][S:44]([CH3:45])(=[O:46])=[O:47])(=[O:48])=[O:49]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][c:7]1[c:8]([F:29])[c:9]([CH:15]=[O:16])[cH:10][c:11]([CH2:13][CH3:14])[cH:12]1)([CH3:30])[CH3:31]
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Name
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CCc1cc(O[Si](C)(C)C(C)(C)C)c(F)c(C(O)c2nc(-c3ccccc3)nn2C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(O[Si](C)(C)C(C)(C)C)c(F)c(C(O)c2nc(-c3ccccc3)nn2C)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1nccc2cc(N)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OS(C)(=O)=O
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Name
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Type
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product
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Smiles
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CCc1cc(C=O)c(F)c(O[Si](C)(C)C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |